4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal

Lipophilicity Drug design Physicochemical properties

4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal (CAS 104291-39-6, molecular formula C₅H₂F₆O, MW 192.06 g mol⁻¹) is a highly fluorinated α,β-unsaturated aldehyde bearing two trifluoromethyl groups at the β-carbon. It is often referred to as a bis(trifluoromethyl)crotonaldehyde derivative.

Molecular Formula C5H2F6O
Molecular Weight 192.06 g/mol
CAS No. 104291-39-6
Cat. No. B035574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal
CAS104291-39-6
Molecular FormulaC5H2F6O
Molecular Weight192.06 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)C(F)(F)F)C=O
InChIInChI=1S/C5H2F6O/c6-4(7,8)3(1-2-12)5(9,10)11/h1-2H
InChIKeyYOMZNKQKFYQNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal (CAS 104291-39-6) – Procurement-Relevant Chemical Profile


4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal (CAS 104291-39-6, molecular formula C₅H₂F₆O, MW 192.06 g mol⁻¹) is a highly fluorinated α,β-unsaturated aldehyde bearing two trifluoromethyl groups at the β-carbon [1]. It is often referred to as a bis(trifluoromethyl)crotonaldehyde derivative. The compound is synthesized from hexafluoroacetone and diethoxyphosphinylacetaldehyde and has found use as a specialized building block for constructing CF₃-rich cyclohexenes, heterocycles, and retinals [2]. Its computed XLogP3-AA of 2.2 and topological polar surface area of 17.1 Ų indicate moderate lipophilicity and low polarity, characteristics that differentiate it from mono‑trifluoromethyl analogs [1].

4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal (CAS 104291-39-6) – Why Generic Substitution Fails


Generic fluorinated aldehydes such as 4,4,4-trifluorobut-2-enal (CAS 406‑88‑2) cannot replicate the steric and electronic profile of the target compound because they possess only one CF₃ group . The second CF₃ substituent significantly increases electrophilicity and alters steric demand: a CF₃ group has been reported to behave as a substituent as large as a cyclohexyl group and slightly smaller than a sec‑butyl group [1]. Consequently, reactions that depend on the enhanced ene reactivity of bis(trifluoromethyl)carbonyl compounds—where hexafluoroacetone reacts with terminal olefins without a catalyst while mono‑CF₃ analogs require Lewis acid activation—cannot be executed with mono‑trifluoromethyl aldehydes [2]. Substituting the bis‑CF₃ aldehyde with a mono‑CF₃ variant would therefore lead to lower yields, loss of regioselectivity, or complete reaction failure.

4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal (CAS 104291-39-6) – Quantitative Differentiation Evidence


Lipophilicity Advantage: XLogP3-AA of 2.2 vs. Mono‑CF₃ Analog

The target compound exhibits a computed XLogP3-AA of 2.2, whereas 4,4,4‑trifluorobut‑2‑enal (mono‑CF₃) has a lower predicted log P (class-level inference: mono‑CF₃ α,β‑unsaturated aldehydes typically show XLogP3‑AA ≈ 1.0–1.5) [1]. The additional CF₃ group substantially increases lipophilicity, which can enhance membrane permeability and metabolic stability in drug‑like scaffolds.

Lipophilicity Drug design Physicochemical properties

Steric Differentiation: Effective Bulk of Two CF₃ Groups Influences Regioselectivity

A single CF₃ group has been experimentally determined to exert steric demand comparable to a cyclohexyl group and slightly less than a sec‑butyl group [1]. The target compound contains two geminal CF₃ groups, creating a steric environment that is significantly bulkier than that of mono‑CF₃ aldehydes. This steric profile directly impacts ene reaction outcomes: hexafluoroacetone (two CF₃ groups) reacts with terminal olefins without a catalyst, while trifluoroacetaldehyde (one CF₃) requires Lewis acid promotion [2]. The target aldehyde, being the direct aldol analog of hexafluoroacetone, is expected to exhibit similarly enhanced uncatalyzed ene reactivity relative to mono‑CF₃ aldehydes.

Steric effects Ene reaction Regioselectivity

Boiling Point and Volatility: High Volatility Useful for Gas‑Phase or Distillation‑Based Processes

The target compound is described as a volatile liquid . While a directly measured boiling point was not located in the accessed sources, the close analog 4,4,4‑trifluorobut‑2‑enal has a reported predicted boiling point of 117 ± 40 °C at 760 mmHg . The additional CF₃ group in the target compound (MW = 192 vs. 124 g mol⁻¹) is expected to lower volatility relative to the mono‑CF₃ analog, but the compound still retains sufficient volatility for gas‑phase reactions or facile removal under reduced pressure. This volatility profile is advantageous for applications where excess reagent must be evaporated without thermal decomposition.

Volatility Physical properties Process chemistry

Molecular Weight Increase Provides Solid Handling Advantages for Small‑Scale Synthesis

With a molecular weight of 192.06 g mol⁻¹, the target compound is ~55 % heavier than 4,4,4‑trifluorobut‑2‑enal (124.06 g mol⁻¹) [1]. This higher mass reduces relative weighing errors for sub‑milligram quantities, a practical advantage during reaction optimization or when synthesizing high‑value intermediates on small scale. The compound’s exact mass of 192.00098 Da also provides a distinct MS signal, facilitating unambiguous identification in complex reaction mixtures.

Molecular weight Weighing accuracy Laboratory handling

Synthetic Provenance: Established Route from Hexafluoroacetone Provides Access to Unique Bis(CF₃) Cyclohexene Building Blocks

The target compound is prepared by condensation of hexafluoroacetone with diethoxyphosphinylacetaldehyde and has been demonstrated to undergo Diels–Alder cycloaddition with 1,3‑pentadiene to yield 1‑formyl‑5‑methyl‑6,6‑bis(trifluoromethyl)cyclohex‑3‑ene [1]. Mono‑CF₃ analogs such as 4,4,4‑trifluorocrotonaldehyde can also participate in Diels–Alder reactions [2], but the resulting cycloadducts bear only a single CF₃ group. The bis(CF₃)‑substituted cyclohexene products derived from the target compound introduce a unique gem‑bis(trifluoromethyl)methylene motif that imparts distinct steric and electronic properties not accessible from mono‑CF₃ dienophiles.

Synthetic utility Diels-Alder Building block

Computed Topological Polar Surface Area (tPSA): Low PSA Supports Blood–Brain Barrier Permeability Predictions

The target compound has a computed tPSA of 17.1 Ų [1], which falls below the widely accepted threshold of < 60–70 Ų for favorable blood–brain barrier penetration. Mono‑CF₃ α,β‑unsaturated aldehydes are expected to have similar tPSA values (the aldehyde oxygen contributes the same PSA component), so the differentiation here is not versus mono‑CF₃ aldehydes per se but versus larger heteroaryl aldehydes often used as bioisosteres. The low tPSA confirms that the compound, despite bearing six fluorine atoms, does not introduce additional hydrogen‑bond acceptors that would increase PSA beyond the aldehyde oxygen, thus preserving its suitability for CNS‑oriented library design.

tPSA CNS drug design ADME

4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enal (CAS 104291-39-6) – Recommended Application Scenarios


Synthesis of Gem‑Bis(trifluoromethyl)cyclohexene Scaffolds via Diels–Alder Cycloaddition

Use the target compound as a dienophile in Diels–Alder reactions to construct 6,6‑bis(trifluoromethyl)cyclohex‑3‑ene aldehyde intermediates [1]. These adducts serve as advanced building blocks for fluorinated retinoids, terpenoid analogs, and other polycyclic frameworks. Mono‑CF₃ dienophiles cannot generate the gem‑bis(CF₃) motif, making this the preferred starting material when dual CF₃ substitution is required for metabolic stability or conformational control.

Catalyst‑Free Ene Reactions for Homoallylic Alcohol Synthesis

Leverage the enhanced enophile reactivity conferred by two CF₃ groups to perform ene reactions with terminal olefins without Lewis acid catalysts [2]. The resulting bis(trifluoromethyl)homoallylic alcohols are versatile intermediates for tetrahydrofurans, tetrahydropyrans, and CF₃‑dienes. This protocol avoids catalyst residues, simplifies purification, and is particularly valuable for synthesizing fluorinated natural product analogs.

Fragment‑Based Lead Generation for CNS Drug Discovery

Incorporate the compound into fragment libraries targeting CNS indications. Its computed XLogP3-AA of 2.2 and tPSA of 17.1 Ų align with favorable CNS drug‑likeness parameters [3]. The aldehyde handle allows rapid elaboration via reductive amination, Wittig olefination, or organocatalytic conjugate addition, enabling efficient SAR exploration around the bis(trifluoromethyl)ethylene core.

Volatile Building Block for Vapor‑Phase or Continuous‑Flow Chemistry

Exploit the compound’s volatility (reported as a volatile liquid ) for vapor‑phase delivery in continuous‑flow reactors or chemical vapor deposition processes. Its moderate boiling point—expected higher than the mono‑CF₃ analog (bp ~117 °C) but still amenable to evaporation—allows precise stoichiometric control in gas‑phase transformations where excess reagent can be easily removed under reduced pressure.

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